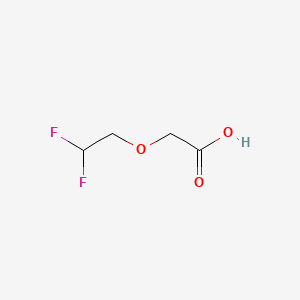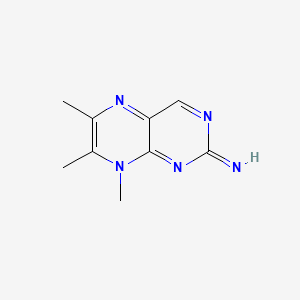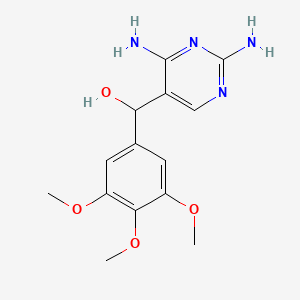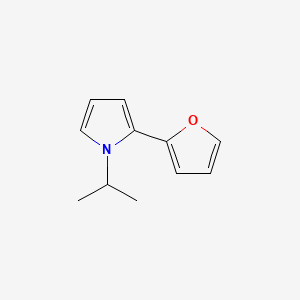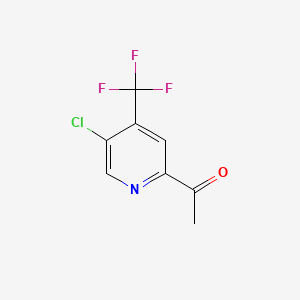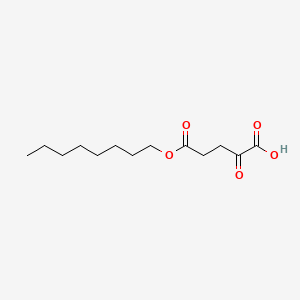
5-Octyl-alpha-ketoglutarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Octyl-alpha-ketoglutarate is a derivative of alpha-ketoglutarate, an important intermediate in the Krebs cycle. This compound is characterized by the presence of an octyl group attached to the alpha position of the ketoglutarate molecule. It is known for its stability and cell-permeability, making it a valuable tool in biochemical and medical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Octyl-alpha-ketoglutarate typically involves the esterification of alpha-ketoglutarate with octanol. One common method involves the use of 5-octyl L-glutamate as a starting material, which is then subjected to hydrogenation in the presence of palladium on activated carbon in ethyl acetate .
Industrial Production Methods
Industrial production of this compound may involve the use of immobilized enzymes such as L-glutamate oxidase and catalase. These enzymes can be co-immobilized on carriers like ZIF-8 to achieve high conversion rates and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
5-Octyl-alpha-ketoglutarate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where the octyl group or other functional groups are replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but may include the use of strong acids or bases.
Major Products Formed
The major products formed from these reactions include various derivatives of alpha-ketoglutarate, such as carboxylic acids, alcohols, and substituted ketoglutarates.
Scientific Research Applications
5-Octyl-alpha-ketoglutarate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It serves as a tool to study metabolic pathways and cellular processes.
Industry: It is used in the production of nutritional supplements and other value-added products.
Mechanism of Action
The mechanism of action of 5-Octyl-alpha-ketoglutarate involves its role as a substrate for prolyl hydroxylases, which hydroxylate proline residues on hypoxia-inducible factors, leading to their degradation. This process regulates the cellular response to hypoxia and has implications in cancer biology . Additionally, it influences various metabolic pathways by acting as a precursor for amino acid biosynthesis and energy production .
Comparison with Similar Compounds
Similar Compounds
Alpha-ketoglutarate: The parent compound, involved in the Krebs cycle and various metabolic processes.
Octyl-alpha-ketoglutarate: Similar to 5-Octyl-alpha-ketoglutarate but with different positional isomerism.
Alpha-ketoglutaramate: A metabolite of glutamine with similar biochemical properties.
Uniqueness
This compound is unique due to its enhanced cell-permeability and stability, making it more effective in cellular studies and therapeutic applications compared to its parent compound and other derivatives .
Properties
IUPAC Name |
5-octoxy-2,5-dioxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O5/c1-2-3-4-5-6-7-10-18-12(15)9-8-11(14)13(16)17/h2-10H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEOIQZPNSBRJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)CCC(=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
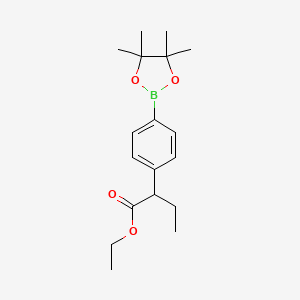
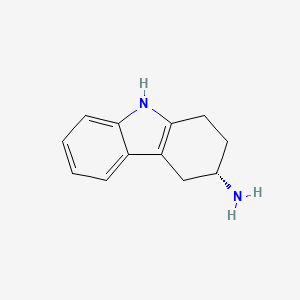


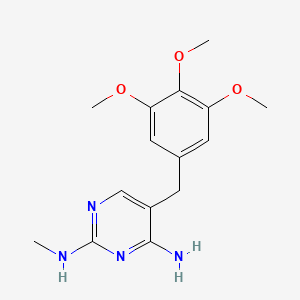
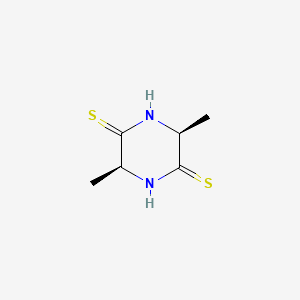
![7-Bromo-3-methylimidazo[1,5-a]pyridine](/img/structure/B569981.png)
